

An In-depth Technical Guide to the Chemical Properties of 1-Adamantyl Isocyanate

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Compound of Interest

Compound Name: 1-Adamantyl isocyanate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantyl isocyanate is a unique organic compound featuring a highly reactive isocyanate functional group attached to a rigid, three-dimensional adamantane cage. Its chemical formula is $C_{11}H_{15}NO$.^{[1][2][3]} This structure imparts a combination of high lipophilicity, metabolic stability, and predictable reactivity, making it a valuable building block in medicinal chemistry, materials science, and organic synthesis.^{[1][4]} Appearing as a white crystalline powder, it serves as a versatile precursor for a wide range of derivatives, most notably in the development of enzyme inhibitors and the functionalization of nanomaterials.^{[1][2][5]}

Physical and Chemical Properties

The bulky adamantyl group significantly influences the physical properties of the molecule, contributing to its high melting point and solubility profile.^[1]

Property	Value	References
Molecular Formula	C ₁₁ H ₁₅ NO	[1][2][3]
Molecular Weight	177.24 g/mol	[3][6][7]
CAS Number	4411-25-0	[2][3]
Appearance	White to off-white crystalline powder	[2][5]
Melting Point	144-146 °C	[4][6][8]
Boiling Point	247.1 °C (at 760 mmHg)	[]
Density	1.03 - 1.34 g/cm ³	[1]
Solubility	Limited solubility in water; Soluble in organic solvents such as dichloromethane, ethyl acetate, and acetone.	[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **1-Adamantyl isocyanate**. The key spectral features are dominated by the adamantane cage and the isocyanate functional group.

Spectroscopy	Characteristic Peaks / Signals
FT-IR (Infrared)	Strong, characteristic absorption band for the asymmetric stretch of the isocyanate ($-N=C=O$) group, typically appearing in the range of 2240-2280 cm^{-1} . ^[9] Additional peaks corresponding to C-H stretching and bending of the adamantane cage are also present.
^1H NMR	The proton NMR spectrum is characterized by signals corresponding to the protons of the adamantane cage. Due to the molecule's symmetry, three distinct signals are expected: a broad singlet for the 6 equivalent CH (bridgehead) protons, a broad singlet for the 6 equivalent CH_2 (methylene) protons adjacent to the isocyanate-bearing carbon, and another broad singlet for the 3 remaining CH_2 protons. Typical chemical shifts for adamantane protons are in the range of 1.7-2.1 ppm.
^{13}C NMR	The carbon NMR spectrum will show distinct signals for the carbons of the adamantane cage and the isocyanate carbon. The isocyanate carbon ($-N=C=O$) typically appears in the range of 120-130 ppm. The adamantane carbons will have characteristic shifts: the quaternary carbon attached to the isocyanate group, the bridgehead (CH) carbons, and the methylene (CH_2) carbons.
Mass Spectrometry	The mass spectrum will show the molecular ion peak (M^+) corresponding to its molecular weight.

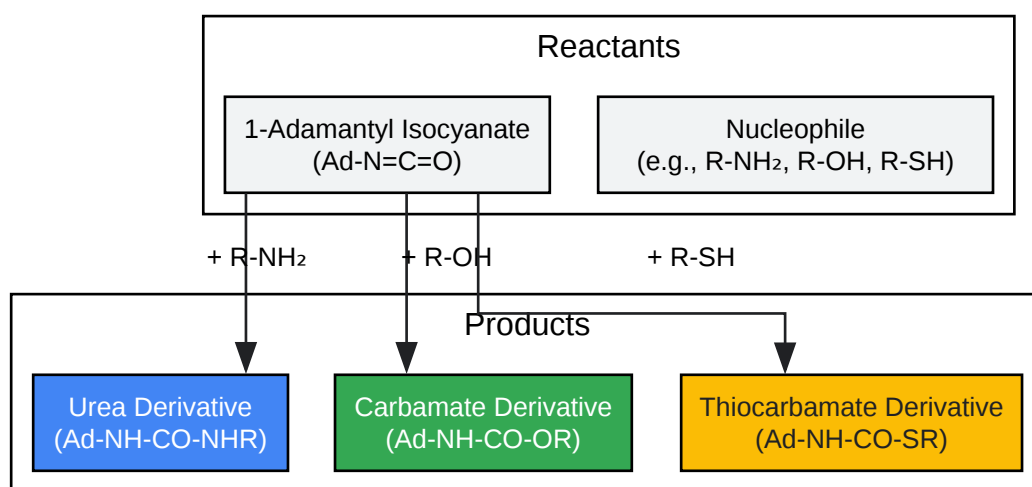
Reactivity and Key Reactions

The chemistry of **1-Adamantyl isocyanate** is dominated by the electrophilic nature of the isocyanate carbon, making it highly susceptible to nucleophilic attack. The bulky adamantyl

moiety introduces significant steric hindrance, which can influence reaction rates and selectivity compared to less hindered isocyanates.[1]

Nucleophilic Addition Reactions

This is the most common reaction pathway for isocyanates. Nucleophiles such as amines, alcohols, and thiols react readily to form stable urea, carbamate, and thiocarbamate linkages, respectively.[1]

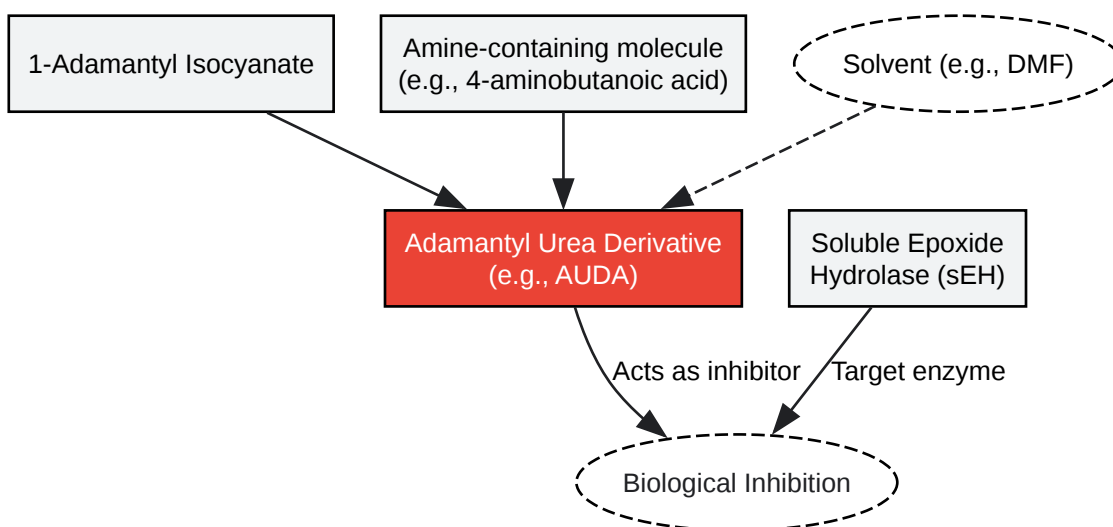


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Caption: General nucleophilic addition reactions of **1-Adamantyl isocyanate**.

Synthesis of Urea Derivatives for Drug Development

A primary application of **1-Adamantyl isocyanate** is in the synthesis of potent enzyme inhibitors. For example, it is a key reagent in the preparation of inhibitors for soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension and inflammation. The reaction with various amines yields a library of urea-based drug candidates.[6][7]



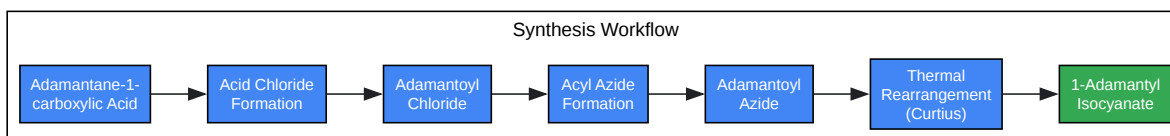
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Caption: Workflow for synthesizing sEH inhibitors from **1-Adamantyl isocyanate**.

Experimental Protocols

Synthesis of 1-Adamantyl Isocyanate via Curtius Rearrangement

The Curtius rearrangement provides a reliable method for synthesizing isocyanates from carboxylic acids. The process involves the conversion of a carboxylic acid to an acyl azide, which then rearranges upon heating to the isocyanate with the loss of nitrogen gas.[4][10][11] A one-pot procedure is often favored to avoid the isolation of the potentially explosive acyl azide intermediate.[2]



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Caption: Synthetic pathway for **1-Adamantyl isocyanate** via Curtius Rearrangement.

Detailed Protocol (One-Pot Method):

- **Acid Chloride Formation:** Adamantane-1-carboxylic acid is dissolved in a suitable anhydrous solvent (e.g., toluene). Thionyl chloride (SOCl_2) is added, and the mixture is heated to reflux until the evolution of HCl gas ceases, indicating the formation of adamantoyl chloride. The reaction is performed under an inert atmosphere.[2]
- **Azide Formation and Rearrangement:** The reaction mixture containing the crude acid chloride is cooled. A solution or suspension of sodium azide (NaN_3) in a suitable solvent (e.g., boiling toluene) is prepared in a separate flask. The acid chloride solution is then added cautiously to the sodium azide mixture.[2]
- **Reaction Progression:** The reaction is maintained at reflux. The acyl azide forms in situ and immediately undergoes thermal rearrangement to **1-Adamantyl isocyanate**, evolving nitrogen gas. The reaction progress can be monitored by IR spectroscopy, watching for the disappearance of the acyl azide peak ($\sim 2140\text{ cm}^{-1}$) and the appearance of the isocyanate peak ($\sim 2270\text{ cm}^{-1}$).[2]
- **Work-up and Purification:** Once the reaction is complete, the mixture is cooled and filtered to remove any inorganic salts. The solvent is removed under reduced pressure. The crude product can be purified by recrystallization from n-hexane or by sublimation to yield pure **1-Adamantyl isocyanate** as a white solid.[5]

Synthesis of a Urea Derivative: 4-(3-adamantan-1-yl-ureido)butyric acid

This protocol exemplifies the reaction of **1-Adamantyl isocyanate** with an amine to form a urea derivative.

Detailed Protocol:

- **Reactant Preparation:** In a reaction vessel, 4-aminobutanoic acid is dissolved or suspended in an anhydrous polar aprotic solvent, such as N,N-Dimethylformamide (DMF).[7]
- **Isocyanate Addition:** **1-Adamantyl isocyanate**, dissolved in a minimal amount of the same solvent, is added dropwise to the amine solution at room temperature with stirring.

- **Reaction:** The reaction is typically stirred at room temperature for several hours to overnight. Progress can be monitored by Thin Layer Chromatography (TLC) or by observing the disappearance of the isocyanate peak in the IR spectrum of an aliquot.
- **Isolation:** The product often precipitates from the reaction mixture. The solid is collected by filtration, washed with a non-polar solvent (like diethyl ether or hexane) to remove any unreacted starting material, and then dried under vacuum. If the product remains in solution, the solvent is removed under reduced pressure, and the resulting residue is purified by recrystallization or column chromatography.

Applications in Research and Development

- **Pharmaceuticals:** Serves as a crucial scaffold for developing inhibitors of enzymes like soluble epoxide hydrolase (sEH) and for creating anti-tuberculosis agents. The adamantane cage enhances lipophilicity and metabolic stability, improving the pharmacokinetic profile of drug candidates.[\[4\]](#)[\[7\]](#)
- **Nanotechnology:** Used to functionalize the surface of nanoparticles via thiol-isocyanate "click" reactions. This modification alters the surface properties of the nanomaterials, impacting factors like biocompatibility and cellular uptake for applications in drug delivery.[\[1\]](#)
- **Organic Synthesis:** Acts as a versatile intermediate for introducing the bulky and lipophilic adamantyl group into more complex molecules.[\[1\]](#)

Safety Information

1-Adamantyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Category	Description	GHS Pictograms
Acute Toxicity	Harmful if swallowed, in contact with skin, or if inhaled (Acute Tox. 4).	GHS07 (Exclamation Mark)
Skin/Eye Irritation	Causes skin irritation (Skin Irrit. 2) and serious eye irritation (Eye Irrit. 2).	GHS07 (Exclamation Mark)
Sensitization	May cause allergy or asthma symptoms or breathing difficulties if inhaled (Resp. Sens. 1). May cause an allergic skin reaction (Skin Sens. 1).	GHS08 (Health Hazard)
Target Organ Toxicity	May cause respiratory irritation (STOT SE 3).	GHS07 (Exclamation Mark)
Personal Protective Equipment (PPE)	Chemical-resistant gloves, safety goggles or face shield, and a dust mask or respirator are required.	

Purification

For high-purity applications, **1-Adamantyl isocyanate** can be purified by recrystallization from n-hexane followed by sublimation.[5]

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